Substitution Pattern Dictates Kinase Target Profile: 4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine as a Selective EGFR Inhibitor Scaffold vs. the C‑5 Phenyl Regioisomer
The target compound (C‑2 phenyl, C‑5 thiophen‑2‑yl) and its regioisomer 4-chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine (C‑5 phenyl, C‑2 thiophen‑2‑yl) share the same molecular formula (C₁₆H₉ClN₂S₂) but exhibit distinct target selectivity profiles. The target compound scaffold has been associated with EGFR kinase inhibition, with close analogs in the 6‑phenylthieno[2,3-d]pyrimidine series achieving IC₅₀ values of 91.7 nM (EGFR) and 1.2 µM (HER2) in enzymatic assays, while blocking proliferation of EGFR‑mutant NCI‑H1975 cells with an IC₅₀ of 4.2 µM. [1] In contrast, the regioisomer has been reported to inhibit MCF‑7 breast cancer cell growth with IC₅₀ values between 9.1 and 28.0 nM, suggesting engagement of different kinase targets or mechanisms. This divergence in biological activity from a simple positional swap of the phenyl and thiophene rings demonstrates that the target compound's specific substitution geometry is not interchangeable with its regioisomer for EGFR‑focused programs.
| Evidence Dimension | Kinase target engagement / cellular proliferation inhibition |
|---|---|
| Target Compound Data | Closest analogs with C‑2 phenyl substitution: EGFR IC₅₀ = 91.7 nM; HER2 IC₅₀ = 1.2 µM; NCI‑H1975 cell IC₅₀ = 4.2 µM (compound 27b, 6‑phenylthieno[2,3-d]pyrimidine series) [1] |
| Comparator Or Baseline | Regioisomer 4-chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine: MCF‑7 cell IC₅₀ = 9.1–28.0 nM |
| Quantified Difference | Different target profiles: EGFR/HER2 dual inhibition vs. potent MCF‑7 antiproliferative activity (distinct kinase targets implied by differing cell line sensitivity) |
| Conditions | Enzymatic kinase assays (EGFR, HER2); cellular proliferation assays (NCI‑H1975 EGFR‑mutant NSCLC; MCF‑7 breast cancer) |
Why This Matters
Procurement of the incorrect regioisomer would switch the research program from an EGFR‑kinase inhibitor trajectory to a distinct anticancer target space, wasting synthesis and screening resources.
- [1] Milik, S.N.; et al. Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors. Eur. J. Med. Chem. 2018, 155, 316–336. PMID: 29902719. View Source
